

# Methyl 3-methoxyisoxazole-5-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Methyl 3-methoxyisoxazole-5-carboxylate*

**Cat. No.:** *B099901*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 3-methoxyisoxazole-5-carboxylate** stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its inherent structural features, including the reactive isoxazole core and the versatile ester and methoxy functionalities, render it an attractive scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to empower researchers in their scientific endeavors. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, known to impart a range of biological activities.<sup>[1]</sup>

## Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

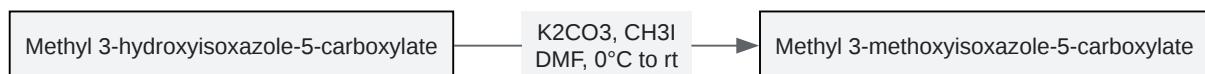
The primary and most efficient route for the synthesis of the isoxazole core of **Methyl 3-methoxyisoxazole-5-carboxylate** is through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne.

A widely adopted laboratory-scale synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate** commences with the readily available Methyl 3-hydroxyisoxazole-5-carboxylate. The hydroxyl group is then methylated to yield the target compound.

## Experimental Protocol: Synthesis from Methyl 3-hydroxyisoxazole-5-carboxylate

A detailed experimental procedure for the synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate** is outlined below:

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate**.

Materials:

- Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)
- Potassium carbonate ( $K_2CO_3$ , 1.5 eq)
- Methyl iodide ( $CH_3I$ , 1.5 eq)
- Dimethylformamide (DMF)
- Diethyl ether ( $Et_2O$ )
- 0.5 M Hydrochloric acid (HCl)
- Saturated aqueous sodium carbonate ( $Na_2CO_3$ )
- Magnesium sulfate ( $MgSO_4$ )
- Petroleum ether

## Procedure:

- To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in DMF (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).  
[\[1\]](#)
- Allow the reaction mixture to stir at room temperature for 14 hours.  
[\[1\]](#)
- Pour the mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).  
[\[1\]](#)
- Extract the aqueous layer with diethyl ether (5 x 80 ml).  
[\[1\]](#)
- Wash the combined organic layers with a saturated aqueous solution of Na<sub>2</sub>CO<sub>3</sub> (80 ml).  
[\[1\]](#)
- Dry the organic layer over MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain a light yellow crystalline solid.  
[\[1\]](#)
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.  
[\[1\]](#)

Yield: 1.45 g (66%) of **Methyl 3-methoxyisoxazole-5-carboxylate** as a colorless crystalline solid.  
[\[1\]](#)

## Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	157.12 g/mol
Appearance	Colorless crystalline solid
CAS Number	1004-96-2

While a complete set of spectroscopic data for the title compound is not readily available in the cited literature, data for its key derivatives provide insight into the expected spectral characteristics.

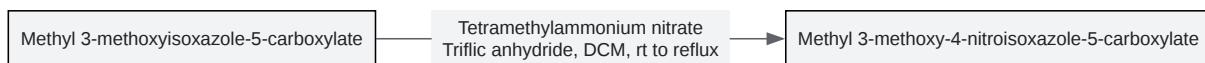
## Reactivity and Derivatization

**Methyl 3-methoxyisoxazole-5-carboxylate** is a versatile building block that can undergo various chemical transformations to yield a library of functionalized isoxazole derivatives. The isoxazole ring is susceptible to electrophilic substitution, and the ester group can be hydrolyzed or converted to other functional groups.

## Nitration of Methyl 3-methoxyisoxazole-5-carboxylate

A key reaction is the nitration at the C4 position of the isoxazole ring, which introduces a nitro group that can be further functionalized.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Nitration of **Methyl 3-methoxyisoxazole-5-carboxylate**.

## Experimental Protocol: Synthesis of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate

Materials:

- **Methyl 3-methoxyisoxazole-5-carboxylate** (1.0 eq)
- Tetramethylammonium nitrate (3.0 eq)
- Triflic anhydride (3.0 eq)
- Dichloromethane (DCM)

Procedure:

- Add triflic anhydride (5.9 g, 21.0 mmol) to a solution of tetramethylammonium nitrate (2.9 g, 21.0 mmol) in DCM (3 ml) at room temperature and stir for 2 hours.<sup>[1]</sup>

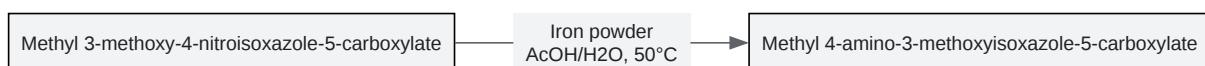
- Add a solution of **Methyl 3-methoxyisoxazole-5-carboxylate** (1.1 g, 7.0 mmol) in DCM (10 ml) to the suspension.[1]
- Stir the mixture under reflux for 48 hours.[1]
- After cooling to room temperature, partition the mixture between water (30 ml) and DCM (40 ml).[1]
- Separate the organic layer and wash with water (50 ml).[1]
- Extract the aqueous layer with DCM (3 x 50 ml).[1]
- Combine the organic layers, wash with brine (50 ml), dry over  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.[1]
- Purify the resulting yellow residue by silica gel column chromatography (petroleum ether/DCM, 50:50) to afford the product.[1]

Yield: 0.9 g (70%) of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate as a yellowish oil.[1]

## Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate for further derivatization, such as amide bond formation.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group to an amine.

## Experimental Protocol: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

**Materials:**

- Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq)
- Iron powder (5.0 eq)
- Acetic acid (AcOH)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)

**Procedure:**

- Add iron powder (267 mg, 4.86 mmol) to a solution of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of AcOH/H<sub>2</sub>O (12 ml).[1]
- Stir the solution at 50°C for 2 hours.[1]
- Cool the solution to room temperature and remove the solvent under reduced pressure.[1]
- Partition the residue between water (20 ml) and ethyl acetate (20 ml).[1]
- Basify the mixture with a saturated aqueous solution of Na<sub>2</sub>CO<sub>3</sub> and extract further with EtOAc (3 x 20 ml).[1]
- Combine the organic layers, wash with brine (20 ml), dry over MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.[1]
- Purify the resulting pale-yellow solid by silica gel column chromatography (100% DCM).[1]

Yield: 139 mg (83%) of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.[1]

## Spectroscopic Data of Key Derivatives

Compound	$^1\text{H}$ NMR (500 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	$^{13}\text{C}$ NMR (125 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	HRMS (m/z)
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate	4.14 (s, 3H), 4.02 (s, 3H)[1]	164.0, 157.4, 155.0, 127.7, 58.9, 54.2[1]	$[\text{M}+\text{H}]^+$ found: 203.0295, requires 203.0299[1]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate	4.15 (br s, 2H), 4.05 (s, 3H), 3.92 (s, 3H)[1]	164.5, 159.1, 138.4, 125.6, 57.5, 51.9[1]	$[\text{M}+\text{Na}]^+$ found: 195.0373, requires 195.0382[1]

## Applications in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a common motif in a variety of biologically active compounds. Derivatives of isoxazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific quantitative biological activity data for derivatives of **Methyl 3-methoxyisoxazole-5-carboxylate** were not prominently available in the reviewed literature, the derivatization potential of this building block makes it a valuable starting point for the synthesis of compound libraries for high-throughput screening.

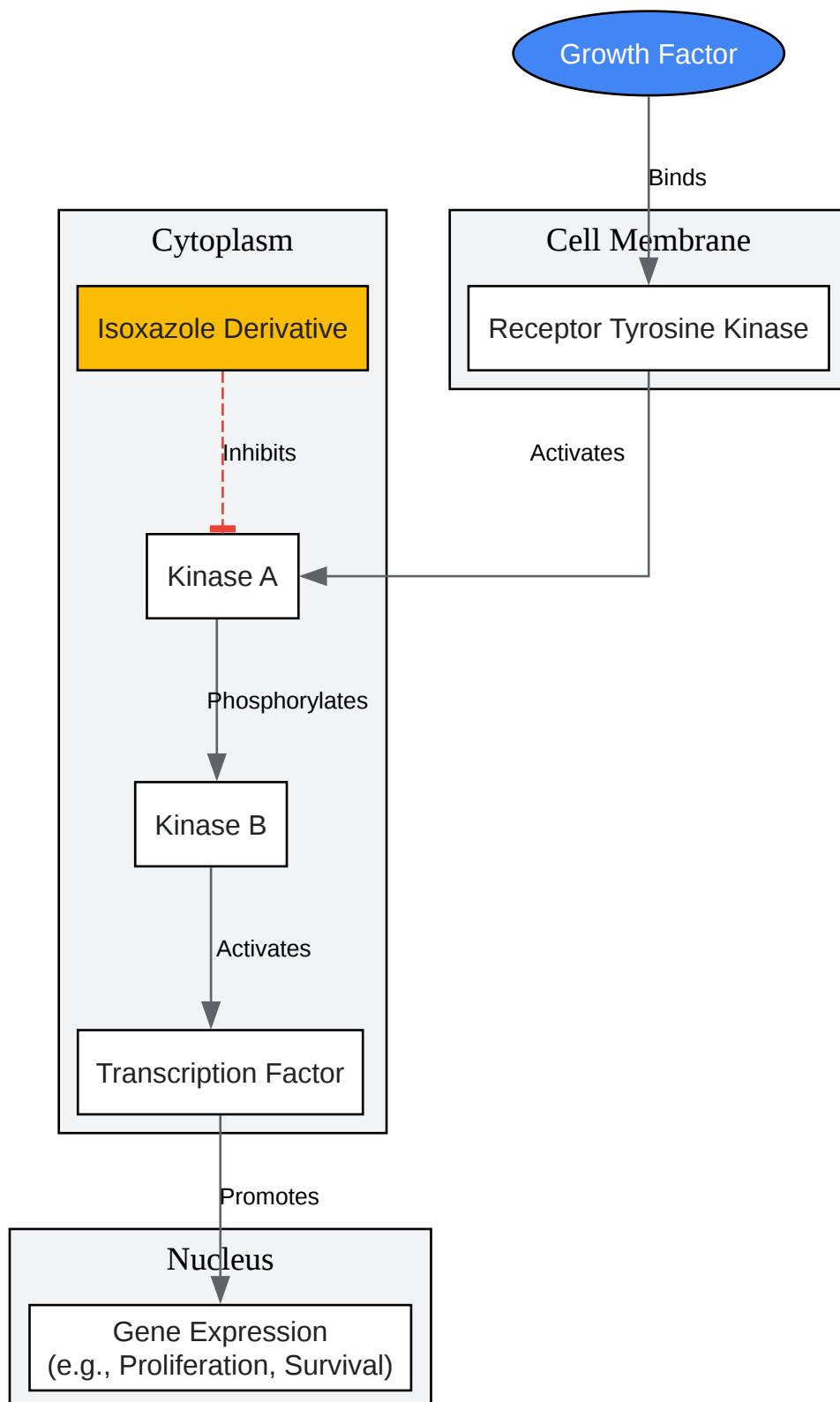
For instance, 5-methylisoxazole-3-carboxamide derivatives have shown significant antitubercular activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125  $\mu\text{M}$  against *Mycobacterium tuberculosis* H37Rv.[2] Other derivatives have displayed antibacterial activity with MIC values of 6.25  $\mu\text{M}$ .[2] These findings underscore the potential of the isoxazole core in developing novel anti-infective agents.

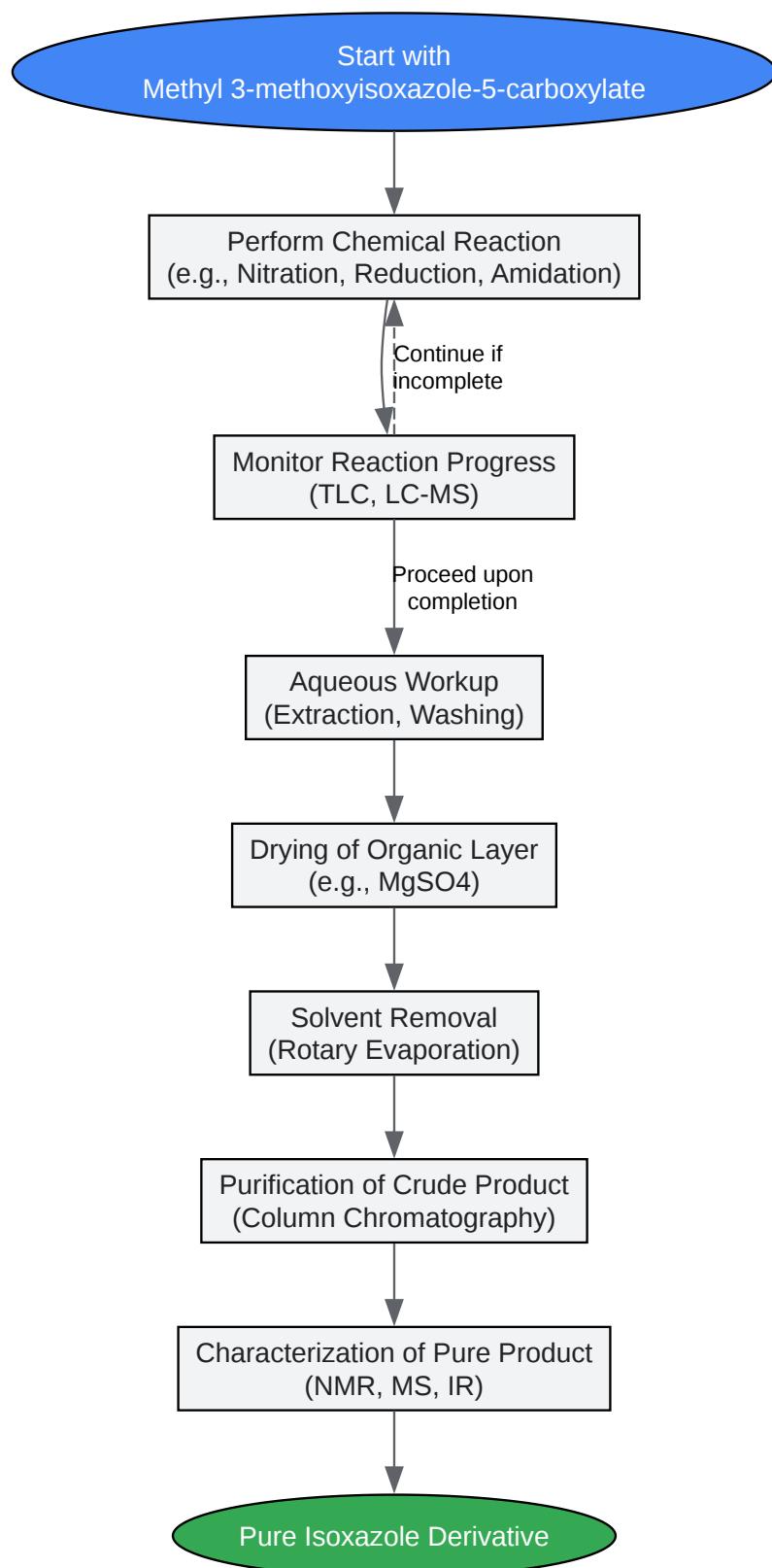
## Representative Signaling Pathway and Experimental Workflow

### General Mechanism of Action for Isoxazole-based Kinase Inhibitors

Many isoxazole-containing compounds exert their biological effects by acting as small molecule inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.

Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a generalized mechanism of how an isoxazole derivative might inhibit a signaling pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl 3-methoxyisoxazole-5-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099901#methyl-3-methoxyisoxazole-5-carboxylate-as-a-heterocyclic-building-block>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)